molecular formula C17H14N4S B333494 2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B333494
M. Wt: 306.4 g/mol
InChI Key: KQWKROXJBVFRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and a cyanomethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, pyridine derivatives, and cyanomethylsulfanyl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve the conversion of the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives, pyridine derivatives, and compounds with cyanomethylsulfanyl groups. Examples include:

  • 2-[(Cyanomethyl)sulfanyl]-4-(2-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
  • 2-[(Cyanomethyl)sulfanyl]-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H14N4S/c18-7-9-22-17-14(10-19)16(12-4-3-8-20-11-12)13-5-1-2-6-15(13)21-17/h3-4,8,11H,1-2,5-6,9H2

InChI Key

KQWKROXJBVFRSR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC#N)C#N)C3=CN=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC#N)C#N)C3=CN=CC=C3

Origin of Product

United States

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